molecular formula C6H11ClF3NO2 B1379425 Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride CAS No. 1803611-20-2

Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride

Cat. No. B1379425
CAS RN: 1803611-20-2
M. Wt: 221.6 g/mol
InChI Key: BPKRBQFHWHQPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride” is a chemical compound with the CAS Number: 1803611-20-2 . It has a molecular weight of 221.61 . The IUPAC name for this compound is “methyl 3-((2,2,2-trifluoroethyl)amino)propanoate hydrochloride” and its InChI Code is "1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride” can be represented by the InChI Code "1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H" . This indicates that the compound consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chloride (Cl) atoms.


Physical And Chemical Properties Analysis

“Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride” has a molecular weight of 221.61 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis of Key Pharmaceutical Compounds

Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride plays a crucial role in the synthesis of various pharmaceutical compounds. For example, it is a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999). This indicates its significance in creating drugs that target specific receptors in the body.

Formation of Heterocyclic Derivatives

This compound is also integral in forming various acyclic and heterocyclic derivatives. For instance, its reactions with nucleophiles lead to the formation of trifluoromethyl-containing heterocyclic derivatives (Sokolov & Aksinenko, 2010). These derivatives are essential in creating more complex chemical structures for diverse applications in chemistry and pharmaceuticals.

Polymorphism in Pharmaceutical Compounds

Investigations into the polymorphism of related compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, reveal challenges in their analytical and physical characterization (Vogt et al., 2013). This is crucial for understanding the behavior of drugs under different physical conditions.

Inhibition of Corrosion

In the field of material science, derivatives of methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride, like BT36 and BT43, have been synthesized and found to be effective inhibitors of corrosion of steel in hydrochloric acid solutions (Missoum et al., 2013). This demonstrates its potential application in protecting materials from chemical damage.

Spectroscopic Applications

The compound is also used in fluorescence derivatization of amino acids, enabling their identification and analysis in various biological assays (Frade et al., 2007). This is particularly relevant in biochemical research where precise detection and measurement of amino acids are required.

properties

IUPAC Name

methyl 3-(2,2,2-trifluoroethylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKRBQFHWHQPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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